molecular formula C10H14O4 B12804947 2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid CAS No. 25886-62-8

2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid

Cat. No.: B12804947
CAS No.: 25886-62-8
M. Wt: 198.22 g/mol
InChI Key: RCTJDCIDPNXVLD-UHFFFAOYSA-N
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Description

2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid is an organic compound with the molecular formula C10H14O4 This compound is characterized by a cyclohexene ring substituted with a carboxymethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring. Subsequent carboxylation and acetic acid addition steps are carried out under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as crystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A simpler derivative with a single carboxyl group.

    Cyclohexene-1-acetic acid: Similar structure but lacks the carboxymethyl group.

    Hexahydrobenzoic acid: Another derivative with a fully saturated ring.

Uniqueness

2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclohexene ring with carboxymethyl and acetic acid groups makes it a versatile compound for various applications.

Properties

CAS No.

25886-62-8

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

2-[6-(carboxymethyl)cyclohex-3-en-1-yl]acetic acid

InChI

InChI=1S/C10H14O4/c11-9(12)5-7-3-1-2-4-8(7)6-10(13)14/h1-2,7-8H,3-6H2,(H,11,12)(H,13,14)

InChI Key

RCTJDCIDPNXVLD-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1CC(=O)O)CC(=O)O

Origin of Product

United States

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